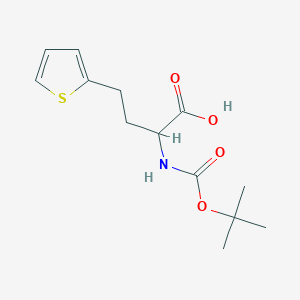![molecular formula C15H9Cl2N3O4 B12636165 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid CAS No. 920019-37-0](/img/structure/B12636165.png)
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group, a nitro group, and a carboxylic acid group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Indazole Formation: Cyclization to form the indazole core.
Carboxylation: Introduction of the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common reagents used in these reactions include nitric acid for nitration, and various catalysts to facilitate cyclization and carboxylation.
Analyse Des Réactions Chimiques
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or acids for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives such as:
1-[(2,4-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
1-[(2,6-Dichlorophenyl)methyl]-5-amino-1H-indazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
920019-37-0 |
|---|---|
Formule moléculaire |
C15H9Cl2N3O4 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-11-2-1-3-12(17)10(11)7-19-13-5-4-8(20(23)24)6-9(13)14(18-19)15(21)22/h1-6H,7H2,(H,21,22) |
Clé InChI |
DDFCVKCINRWWGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
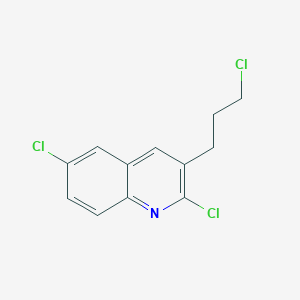
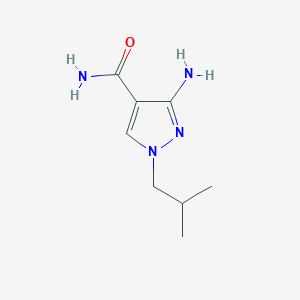
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
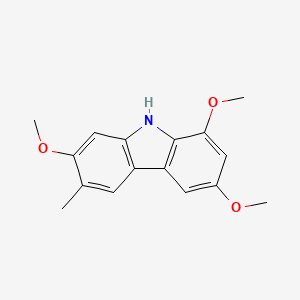

![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
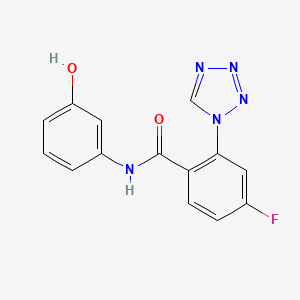
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
